molecular formula C11H17N5O B1479758 3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098022-33-2

3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1479758
CAS No.: 2098022-33-2
M. Wt: 235.29 g/mol
InChI Key: KWHPQXJYWFUDGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes compounds like “3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, has been a subject of considerable research . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system have been used . Recent advances in synthetic techniques have also included the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites .


Molecular Structure Analysis

Pyrazole is a five-membered aromatic ring molecule comprising two nitrogen atoms at positions 1- and 2- and three carbon atoms . The structure of the compound “this compound” would be a derivative of this basic pyrazole structure .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can participate in a variety of chemical reactions . These reactions can include condensation reactions, cycloaddition reactions, and others .

Scientific Research Applications

Diversity-Oriented Synthesis of Tetrahydropyrans

The research on the diversity-oriented synthesis of a library of substituted tetrahydropyrans, which might include structures related to 3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole, emphasizes the use of oxidative carbon-hydrogen bond activation and click chemistry. This approach facilitates the synthesis of structurally diverse compounds, potentially useful for screening against various biological targets (Zaware et al., 2011).

Green Synthesis Approaches

Another study highlights a green synthetic approach for the synthesis of pyrazoles, including potential derivatives of the compound , emphasizing environmental friendliness and efficiency. This method involves solvent- and catalyst-free conditions, which could be advantageous for large-scale production and applications in medicinal chemistry (Ahmed & Mezei, 2015).

Antiproliferative Activity of Pyrazolo[4,3-c]pyridines

Research into the antiproliferative activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which are structurally related to the compound of interest, has shown promising results against various cancer cell lines. This study suggests the potential application of such compounds in cancer therapy, highlighting their complex action that combines antiproliferative effects with the induction of cell death (Razmienė et al., 2021).

Homocoupling Reactions in Coordination Chemistry

The application of pyrazoles in coordination chemistry, particularly through homocoupling reactions, showcases their utility in synthesizing symmetric bi-heteroaryl systems. These systems are of interest in pharmaceuticals and materials chemistry due to their molecular properties (Mogensen et al., 2020).

Future Directions

Recent advances in the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives, which could include “3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, highlight the potential for future research in this area . These advances include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Properties

IUPAC Name

3-(2-azidoethyl)-2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-8(2)16-11(3-5-13-15-12)9-7-17-6-4-10(9)14-16/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHPQXJYWFUDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2COCCC2=N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 2
3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 3
3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 4
Reactant of Route 4
3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 5
3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 6
3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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